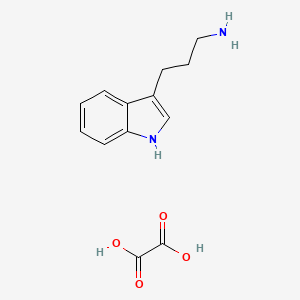

3-(1H-Indol-3-yl)propan-1-amine oxalate

Description

Overview of Indole (B1671886) Derivatives as Privileged Scaffolds in Organic and Medicinal Chemistry Research

Indole derivatives represent a cornerstone in the fields of organic and medicinal chemistry, largely owing to their status as "privileged scaffolds." This term reflects their recurring presence in a multitude of biologically active compounds. The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, provides a unique structural and electronic framework that facilitates diverse molecular interactions.

The journey of indole chemistry began in the 19th century with the investigation of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole from oxindole (B195798). This foundational work paved the way for the recognition of the indole core in essential natural products, such as the amino acid tryptophan. The 20th century witnessed a surge in interest as the indole motif was identified in a vast array of alkaloids with significant physiological effects, spurring extensive research into their synthesis and biological activities.

The structural versatility of the indole nucleus is a key factor in its prevalence in bioactive molecules. The indole ring can be substituted at various positions, allowing for the fine-tuning of its steric and electronic properties. This adaptability enables the creation of a wide range of derivatives with diverse pharmacological profiles. The indole scaffold is a fundamental component of numerous natural products and synthetic compounds with applications in various therapeutic areas.

Rationale for Focused Research on Propylamine-Linked Indole Derivatives

Among the vast family of indole derivatives, those featuring a propylamine (B44156) side chain at the C3 position have garnered specific research interest. This structural motif is a key feature of the neurotransmitter serotonin (B10506) and other neuroactive compounds.

The presence of an alkylamine side chain, such as the propylamine group in 3-(1H-Indol-3-yl)propan-1-amine, is crucial for modulating the compound's interaction with biological targets. The basicity of the amine allows for the formation of ionic bonds, while the length and flexibility of the alkyl chain influence the compound's ability to fit into receptor binding pockets. These interactions are fundamental to the biological activity of many indole compounds.

In a laboratory setting, the conversion of a free amine, which can be an oil or a low-melting solid, into a crystalline salt is a common and often necessary step. The formation of an oxalate (B1200264) salt from 3-(1H-Indol-3-yl)propan-1-amine serves several strategic purposes. Oxalic acid is a readily available, crystalline diacid that can form stable, well-defined salts with amines. These salts often exhibit improved crystallinity, higher melting points, and enhanced stability compared to the free base. This facilitates purification by recrystallization, accurate weighing, and long-term storage, all of which are critical for the development and handling of research-grade compounds. The use of anhydrous oxalic acid and dry solvents is often employed to prevent the formation of non-crystalline oils. sciencemadness.org

Physicochemical Properties of 3-(1H-Indol-3-yl)propan-1-amine and its Oxalate Salt

While specific experimental data for 3-(1H-Indol-3-yl)propan-1-amine oxalate is limited in publicly available literature, the properties of the free base, 3-(1H-Indol-3-yl)propan-1-amine, can be used to infer the general characteristics of its oxalate salt.

Physicochemical Data of 3-(1H-Indol-3-yl)propan-1-amine (Free Base)

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂ | sigmaaldrich.com |

| Molecular Weight | 174.24 g/mol | americanelements.com |

| Appearance | Oil | sigmaaldrich.com |

| Melting Point | 60-64 °C | sigmaaldrich.com |

| Boiling Point | 353.725 °C at 760 mmHg | americanelements.com |

| Density | 1.125 g/cm³ | americanelements.com |

| IUPAC Name | 3-(1H-indol-3-yl)propan-1-amine | sigmaaldrich.com |

| InChI Key | OOIAXMPVZJKJHK-UHFFFAOYSA-N | sigmaaldrich.com |

The formation of the oxalate salt from the free base would result in a solid material with a higher melting point and different solubility profile, being more soluble in polar solvents.

Inferred Properties of 3-(1H-Indol-3-yl)propan-1-amine Oxalate

| Property | Inferred Value/Characteristic |

| Appearance | White to off-white crystalline solid |

| Melting Point | Higher than the free base ( > 64 °C) |

| Solubility | More soluble in polar solvents (e.g., water, methanol) compared to the free base |

Spectroscopic Data of 3-(1H-Indol-3-yl)propan-1-amine

¹H and ¹³C NMR Spectroscopy

The NMR spectra of 3-(1H-indol-3-yl)propan-1-amine would show characteristic signals for the indole ring protons and carbons, as well as for the propylamino side chain. The formation of the oxalate salt would lead to shifts in the signals of the protons and carbons near the amine group due to protonation.

Infrared (IR) Spectroscopy

The IR spectrum of 3-(1H-indol-3-yl)propan-1-amine would exhibit characteristic absorption bands for the N-H stretching of the indole and the primary amine, C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the aromatic ring. wikieducator.org The spectrum of the oxalate salt would additionally show strong absorptions corresponding to the carboxylate (COO⁻) and C=O stretching vibrations of the oxalate anion.

Mass Spectrometry (MS)

The mass spectrum of 3-(1H-indol-3-yl)propan-1-amine would show a molecular ion peak (M⁺) corresponding to its molecular weight. uni.lu Fragmentation patterns would likely involve cleavage of the side chain. The oxalate salt would typically not be analyzed directly by electron ionization mass spectrometry, as the salt would dissociate, and the spectrum would reflect the free base.

Properties

Molecular Formula |

C13H16N2O4 |

|---|---|

Molecular Weight |

264.28 g/mol |

IUPAC Name |

3-(1H-indol-3-yl)propan-1-amine;oxalic acid |

InChI |

InChI=1S/C11H14N2.C2H2O4/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11;3-1(4)2(5)6/h1-2,5-6,8,13H,3-4,7,12H2;(H,3,4)(H,5,6) |

InChI Key |

JLPNMKIAHKCLDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCN.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization in Research on 3 1h Indol 3 Yl Propan 1 Amine Oxalate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone in the determination of molecular structure, providing detailed information about the chemical environment of individual atoms.

¹H NMR Analysis for Proton Environment and Connectivity in Indole (B1671886) and Propylamine (B44156) Moieties

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the 3-(1H-Indol-3-yl)propan-1-amine oxalate (B1200264) molecule. The spectrum reveals characteristic signals for the aromatic protons of the indole ring, the protons of the propylamine side chain, and the exchangeable protons of the amine and indole NH groups.

The aromatic region of the spectrum typically displays a series of multiplets corresponding to the protons on the benzene (B151609) ring of the indole nucleus. The chemical shifts and coupling patterns of these protons provide information about their relative positions. The proton at the C2 position of the indole ring often appears as a distinct singlet.

The propylamine moiety gives rise to signals in the aliphatic region of the spectrum. The methylene (B1212753) group adjacent to the indole ring (C3-CH2) and the methylene group adjacent to the amine (N-CH2) will appear as distinct multiplets, with their chemical shifts influenced by the neighboring functional groups. The central methylene group of the propyl chain will also produce a characteristic multiplet. The protons of the primary amine group (-NH2) may appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

Table 1: Representative ¹H NMR Data for Indole-Related Structures

| Proton Assignment | Representative Chemical Shift (δ) Range (ppm) | Multiplicity |

| Indole NH | 10.5 - 12.0 | br s |

| Aromatic CH (Indole) | 7.0 - 8.0 | m |

| Indole C2-H | ~7.2 | s |

| C3-CH₂ (Propylamine) | 2.8 - 3.2 | t |

| Internal CH₂ (Propylamine) | 1.8 - 2.2 | m |

| N-CH₂ (Propylamine) | 2.9 - 3.3 | t |

| NH₂ (Amine) | 1.0 - 3.0 | br s |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific experimental conditions.

¹³C NMR Spectroscopy for Carbon Skeleton Confirmation and Functional Group Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in 3-(1H-Indol-3-yl)propan-1-amine oxalate will produce a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons of the indole ring will resonate in the downfield region of the spectrum, typically between 110 and 140 ppm. The specific chemical shifts of the quaternary and protonated carbons can be used to confirm the substitution pattern of the indole ring. The carbons of the propylamine side chain will appear in the more upfield region. The chemical shift of the carbon atom bonded to the nitrogen will be deshielded compared to the other aliphatic carbons. The oxalate counter-ion will exhibit a signal for its carbonyl carbons, typically in the range of 160-170 ppm. soton.ac.uk

Table 2: Expected ¹³C NMR Chemical Shift Ranges

| Carbon Assignment | Expected Chemical Shift (δ) Range (ppm) |

| Indole C (Aromatic) | 110 - 140 |

| C3-CH₂ (Propylamine) | 20 - 30 |

| Internal CH₂ (Propylamine) | 25 - 35 |

| N-CH₂ (Propylamine) | 35 - 45 |

| Oxalate C=O | 160 - 170 |

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Detailed Molecular Structure Confirmation

Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity within a molecule, providing definitive structural assignments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduslideshare.net Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically through two or three bonds. emerypharma.com For 3-(1H-Indol-3-yl)propan-1-amine oxalate, COSY would be used to trace the connectivity of the protons within the propylamine chain and to confirm the coupling relationships between the aromatic protons on the indole ring. sdsu.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). emerypharma.comepfl.ch This technique is invaluable for assigning the carbon signals based on the previously assigned proton signals. epfl.ch For instance, the proton signal corresponding to the C3-CH2 group would show a correlation to the carbon signal of that same group. emerypharma.comepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. epfl.chyoutube.com For example, HMBC correlations would be expected between the protons of the C3-CH2 group and the C2 and C3a carbons of the indole ring, as well as the internal CH2 carbon of the propylamine chain.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. caymanchem.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. This precision allows for the determination of the elemental composition of the parent ion, which is a critical step in confirming the molecular formula of 3-(1H-Indol-3-yl)propan-1-amine. By comparing the experimentally determined exact mass with the calculated mass for the proposed formula (C11H14N2), a high degree of confidence in the compound's identity can be achieved.

Interpretation of Fragmentation Patterns for Structural Information from MS/MS Experiments

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a series of product ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule and offers valuable structural information.

For 3-(1H-Indol-3-yl)propan-1-amine, a common fragmentation pathway in mass spectrometry is alpha-cleavage, which is characteristic of amines. libretexts.org This would involve the cleavage of the C-C bond adjacent to the nitrogen atom in the propylamine side chain. Another prominent fragmentation would likely involve the loss of the propylamine side chain, resulting in a stable indolyl-methyl cation. The fragmentation of the indole ring itself can also occur, leading to characteristic fragment ions. By analyzing these fragmentation pathways, the connectivity of the indole and propylamine moieties can be confirmed. libretexts.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a important technique for the identification of functional groups within a molecule. In the case of 3-(1H-Indol-3-yl)propan-1-amine oxalate, the IR spectrum is a composite of the vibrational modes of the 3-(1H-indol-3-yl)propan-1-amine cation and the oxalate anion. The formation of the oxalate salt introduces distinct spectral features compared to the freebase form of the amine.

The IR spectrum of the parent polypyrrole is expected to show a N-H stretching band around 3435 cm⁻¹, with additional peaks between 3000 and 2800 cm⁻¹ due to conjugated aromatic C-H stretching. nih.gov The indole ring itself presents characteristic absorptions. The N-H stretch of the indole ring is typically observed in the range of 3400-3300 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring are found in the 1600-1450 cm⁻¹ region.

The primary amine group of the propanamine side chain gives rise to N-H stretching vibrations. In the freebase form, this would appear as a doublet in the 3400-3250 cm⁻¹ region. However, upon formation of the oxalate salt, the primary amine is protonated to a primary ammonium (B1175870) ion (R-NH3+). This results in a broad and strong absorption band in the 3000-2500 cm⁻¹ range, often with multiple sub-peaks, which is characteristic of ammonium salts.

The oxalate counterion (C₂O₄²⁻) introduces strong absorption bands corresponding to the carboxylate functional groups. The infrared spectrum of oxalate shows absorption between 1757–1585 cm⁻¹ due to carbonyl stretching. nih.gov Specifically, a strong, broad band due to the asymmetric stretching of the C=O bonds is typically observed around 1640-1610 cm⁻¹. nih.gov A weaker, symmetric stretching band can be found near 1400 cm⁻¹. nih.gov The presence of these distinct oxalate peaks, along with the characteristic broad ammonium absorption, confirms the formation of the oxalate salt.

Table 1: Predicted Infrared (IR) Absorption Bands for 3-(1H-Indol-3-yl)propan-1-amine Oxalate

| Functional Group | Predicted Absorption Range (cm⁻¹) | Notes |

| Indole N-H Stretch | 3400 - 3300 | Characteristic of the indole ring. |

| Aromatic C-H Stretch | > 3000 | From the benzene portion of the indole ring. |

| Aliphatic C-H Stretch | 2960 - 2850 | From the propane (B168953) side chain. |

| Primary Ammonium (R-NH3+) N-H Stretch | 3000 - 2500 | Broad and strong, indicative of the salt form. |

| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands from the indole ring. |

| Oxalate C=O Asymmetric Stretch | 1640 - 1610 | Strong and broad, characteristic of the oxalate anion. |

| Oxalate C=O Symmetric Stretch | ~1400 | Weaker than the asymmetric stretch. |

| C-N Stretch | 1250 - 1020 | From the propanamine side chain. |

| Out-of-plane C-H Bending | 840 - 740 | Characteristic of the indole ring substitution pattern. |

Advanced Chromatographic Methods for Purity Assessment and Analytical Isolation

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification in Research

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the concentration of non-volatile compounds like 3-(1H-Indol-3-yl)propan-1-amine oxalate in research settings. Due to the polar and basic nature of the analyte, reversed-phase HPLC is the most common approach.

A typical HPLC method for the analysis of tryptamine-related compounds would employ a C18 stationary phase. nih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. japsonline.com The use of an ion-pairing agent, like triethylammonium (B8662869) acetate, in the mobile phase can improve peak shape and retention time for basic compounds. japsonline.com

Detection is frequently achieved using a UV detector, as the indole ring of the compound exhibits strong absorbance in the ultraviolet region, typically around 280 nm. For more sensitive and selective detection, a fluorescence detector can be utilized. nih.gov Indoleamines are naturally fluorescent, with excitation and emission wavelengths in the ranges of 280-290 nm and 330-360 nm, respectively. nih.gov This method has been successfully used to quantify indoleamines in complex matrices like rat brain tissue. nih.gov

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a reference standard of 3-(1H-Indol-3-yl)propan-1-amine oxalate and measuring the corresponding peak areas. This allows for the accurate determination of the compound's concentration in unknown samples. The purity of a sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Table 2: Representative HPLC Parameters for the Analysis of Indoleamines

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., LiChrospher® RP-18e, Ultrasphere ODS) nih.govjapsonline.com |

| Mobile Phase | Acetonitrile/Methanol and an aqueous buffer (e.g., 0.1% triethylammonium acetate) japsonline.com |

| Detection | UV at ~280 nm or Fluorescence (Excitation: ~290 nm, Emission: ~330 nm) nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Synthetic Intermediates and Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. researchgate.net While 3-(1H-Indol-3-yl)propan-1-amine oxalate itself is a non-volatile salt, GC-MS is invaluable for analyzing its volatile synthetic precursors, intermediates, and potential byproducts. The analysis of the final product by GC-MS would require conversion to its more volatile freebase form or derivatization.

For the analysis of tryptamines and related compounds by GC-MS, derivatization is often employed to increase their volatility and improve their chromatographic behavior. researchgate.net Common derivatizing agents include silylating agents, which form trimethylsilyl (B98337) (TMS) derivatives. researchgate.net These derivatives are more amenable to GC analysis.

The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column, which is often a non-polar phase like 5%-phenyl-95%-dimethylpolysiloxane. After separation, the components enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragmentation pattern is a unique "fingerprint" that allows for the identification of the compound by comparison with mass spectral libraries. mdpi.com

In the context of synthesizing 3-(1H-Indol-3-yl)propan-1-amine, GC-MS can be used to monitor the progress of the reaction by analyzing for the presence of starting materials and the formation of the desired product (in its freebase form). It is also crucial for identifying any volatile impurities that may be present in the final product, ensuring its quality for research purposes.

Table 3: Typical GC-MS Conditions for the Analysis of Tryptamine (B22526) Derivatives

| Parameter | Typical Conditions |

| GC Column | Capillary column (e.g., DB-1ms, HP-5MS) japsonline.comresearchgate.net |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | A temperature gradient is used to elute compounds with a wide range of boiling points. |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Derivatization | Often required for tryptamines (e.g., silylation) researchgate.net |

Structure Activity Relationship Sar Studies of Indole Propylamine Derivatives

Fundamental Principles of SAR as Applied to the Indole (B1671886) Scaffold in Drug Discovery Research

Examination of the Influence of Indole Ring Substitutions on Molecular Recognition and Biological Activity

The position and nature of substituents on the indole ring profoundly impact the biological activity of indolealkylamines. Research targeting serotonin (B10506) (5-HT) receptors, a common target for this class of compounds, provides a clear illustration of these principles.

Derivatives lacking any substitution on the indole ring generally show lower affinity for 5-HT receptors compared to those with substituents at the 4- or 5-positions. nih.gov The location of substitution can also dictate selectivity for different receptor subtypes. For instance, studies on various indolealkylamines have demonstrated that:

4-hydroxylated derivatives display a marked selectivity (25- to 380-fold) for the 5-HT2A receptor over the 5-HT1A receptor. nih.gov

5-substituted derivatives (e.g., with methoxy (B1213986) or fluoro groups) tend to have more balanced, high affinity for both 5-HT1A and 5-HT2A sites. nih.govnih.gov

6-substituted derivatives typically result in a significant loss of affinity for these serotonin receptors. nih.gov

2-substituted derivatives with small alkyl groups, such as an ethyl group, can be well-tolerated at the 5-HT6 receptor, leading to compounds with high affinity and agonist activity. nih.gov However, replacing the small alkyl group with a larger phenyl group can abolish this agonist activity while retaining affinity. nih.gov

These findings underscore that both the electronic properties and the steric bulk of substituents at specific positions on the indole ring are critical determinants of molecular recognition and the resulting biological response. nih.gov The replacement of the indole core with other heterocyclic systems, like benzimidazole, has been shown to significantly increase the inhibition constant (Ki) and reduce biological activity in certain contexts, highlighting the unique importance of the indole scaffold itself. acs.orgnih.gov

Table 1: Influence of Indole Ring Substitution on Serotonin (5-HT) Receptor Affinity This table compiles representative data on how substituent placement on the indole ring affects binding affinity (Ki, nM) at different serotonin receptor subtypes. Lower Ki values indicate higher affinity.

| Indole Substitution Pattern | Example Compound Class | Target Receptor | Key Finding | Reference |

|---|---|---|---|---|

| 4-Hydroxy | 4-Hydroxy-N,N-dialkyltryptamines | 5-HT2A vs 5-HT1A | Displays 25-380 fold selectivity for 5-HT2A over 5-HT1A. | nih.gov |

| 5-Methoxy / 5-Fluoro | 5-MeO-DMT / 5-F-Homotryptamine | 5-HT1A & 5-HT2A | Exhibits high, approximately equal potency at both receptor subtypes. | nih.govnih.gov |

| 6-Hydroxy | 6-Hydroxy-N,N-dialkyltryptamines | 5-HT1A, 5-HT2A, 5-HT2B | Shows greater than micromolar affinities (low potency) for all sites. | nih.gov |

| 2-Ethyl | 2-Ethyl-5-methoxy-N,N-dimethyltryptamine | 5-HT6 | Binds with high affinity (Ki = 16 nM) and acts as a full agonist. | nih.gov |

| Unsubstituted | N,N-Dialkyltryptamines | 5-HT1A, 5-HT2A, 5-HT2B | Displays lower affinity compared to 4- or 5-substituted derivatives. | nih.gov |

Investigation of the Role of Propylamine (B44156) Chain Length and Substitution Patterns on Receptor Interactions

The propylamine side chain of 3-(1H-Indol-3-yl)propan-1-amine is not merely a linker; its length, flexibility, and substitutions are critical for correctly positioning the basic amine group for interaction with the target receptor. The protonatable nitrogen atom of the side chain is a key anchoring point, often forming a salt bridge with a conserved aspartate residue in the binding pocket of aminergic G protein-coupled receptors (GPCRs). nih.gov

While many bioactive indolealkylamines, such as serotonin and tryptamine (B22526), feature a two-carbon (ethylamine) chain, the three-carbon (propylamine) chain offers different conformational possibilities that can influence receptor affinity and selectivity. nih.govwikipedia.org

Chain Length: Studies on related cannabimimetic indoles, where an alkyl chain is attached to the indole nitrogen (N-1 position), demonstrate the critical nature of chain length. High-affinity binding to cannabinoid receptors required a chain of at least three carbons, with optimal binding observed with a five-carbon chain. nih.gov Extending the chain to seven carbons led to a dramatic drop in binding affinity. nih.gov This illustrates that there is an optimal chain length for fitting within the receptor's binding pocket.

N-Substitution: The size of alkyl substituents on the terminal amine also modulates affinity. For indolealkylamines targeting serotonin receptors, N,N-dialkyl groups larger than di-isopropyl have been shown to cause a marked reduction in affinity at both 5-HT1A and 5-HT2A receptors. nih.gov This suggests a steric limit within the receptor's binding site for this part of the molecule.

Conformational Analysis and its Implications for the Biological Activity of Indole Propylamine Derivatives

The biological activity of a flexible molecule like 3-(1H-Indol-3-yl)propan-1-amine is dependent on the specific three-dimensional conformation it adopts when binding to its receptor. acs.org Conformational analysis, which studies the energetics of different spatial arrangements (rotamers), is crucial for understanding stability and predicting the "bioactive conformation". lumenlearning.com The indole moiety itself typically penetrates deep into hydrophobic regions of the receptor cavity. nih.gov

Comparative Studies of Flexible versus Rigid Analogues in SAR Investigations

To probe the bioactive conformation, medicinal chemists often design and synthesize conformationally restricted analogues. By incorporating the flexible side chain into a cyclic structure, the number of possible conformations is reduced, which can lock the molecule into a shape that is more favorable (or unfavorable) for receptor binding.

A successful example involved a series of "homotryptamines" (which, like the title compound, have a three-carbon chain) where the side chain was incorporated into a cyclopentyl ring. nih.gov This restriction of flexibility led to the identification of potent and selective serotonin reuptake inhibitors. nih.gov Similarly, incorporating the side chain of indole derivatives into a tetrahydropyridine (B1245486) ring resulted in compounds with a significant boost in activity. acs.org Conversely, expanding the constraining ring to a larger, more flexible azepino-indole structure caused a marked drop in potency, demonstrating that rigidity, when it correctly orients the key pharmacophoric elements, is beneficial. acs.org Ergolines, a class of tetracyclic compounds, are often considered to be rigidified tryptamines. biomolther.org

Table 2: Comparison of Flexible vs. Rigid Indolealkylamine Analogues This table highlights how conformational restriction impacts biological activity.

| Analogue Type | Structural Modification | Effect on Potency/Affinity | Rationale | Reference |

|---|---|---|---|---|

| Flexible | Acyclic propylamine or ethylamine (B1201723) side chain | Baseline activity | Molecule can adopt numerous conformations, only one of which is active. | acs.org |

| Rigid | Side chain incorporated into a cyclopentyl ring | Potent hSERT binding affinity (e.g., Ki = 0.22 nM) | Locks the molecule into a bioactive conformation favorable for the target. | nih.gov |

| Rigid | Side chain incorporated into a tetrahydropyridine ring | Considerable boost in activity (e.g., EC50 = 0.022 µM) | Constrains the pharmacophore in an optimal orientation for the receptor. | acs.org |

| More Flexible Rigid Analogue | Side chain incorporated into a larger tetrahydro-azepino ring | Marked drop in potency (>38-fold) | Increased ring flexibility fails to maintain the optimal bioactive conformation. | acs.org |

Impact of Stereochemical Considerations on Receptor Binding and Functional Activity for Related Compounds

When conformational restriction introduces chiral centers, the stereochemistry (the specific 3D arrangement of atoms) often has a dramatic effect on biological activity. This is because receptors themselves are chiral environments, and they interact differently with different enantiomers or diastereomers of a ligand.

In the study of conformationally restricted homotryptamines, the relative stereochemistry of the substituents on the cyclopentyl ring was critical. The cis isomers showed high affinity for the human serotonin transporter (hSERT), whereas the corresponding trans isomers were 4 to 9 times less potent. nih.gov Furthermore, within the potent cis series, the specific enantiomers—(1S,3R) and (1R,3S)—were the most active, highlighting the precise stereochemical requirements of the binding site. nih.gov

An even more pronounced effect was seen with rigid tetrahydropyrido-indole derivatives, where a greater than 100-fold difference in biological activity was observed between the pure enantiomers. acs.org The higher activity of one enantiomer over the other is often attributed to its ability to achieve more favorable interactions, such as avoiding steric clashes or forming more stable hydrogen bonds within the receptor's binding pocket. nih.gov

Rational Design of Analogues for Targeted SAR Exploration

The insights gained from SAR studies are the foundation for the rational design of new, improved analogues. This process often involves computational tools alongside synthetic chemistry to create molecules with a higher probability of success.

One common approach is the development of a pharmacophore model. By analyzing the docked conformations of known active inhibitors, researchers can identify the essential structural features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) and their required spatial arrangement for binding. nih.gov This model then serves as a blueprint for designing novel compounds that fit the pharmacophore, a strategy that has successfully yielded new inhibitor scaffolds with nanomolar potency. nih.gov

Fragment-based design is another powerful technique. This involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent molecules. nih.gov Structure-based drug design, which uses the 3D structure of the target protein, allows for the design of ligands that fit precisely into the active site, forming key interactions with specific amino acid residues. nih.gov This approach was used to develop a new series of indole-2-carboxamides as potential anticancer agents by ensuring the designed compounds could favorably accommodate the catalytic sites of their target kinases. nih.gov These rational design strategies accelerate the drug discovery process, moving beyond simple trial-and-error to a more targeted and efficient exploration of chemical space. umn.edumdpi.com

Strategies for the Rational Design of Novel Indole Propylamine Scaffolds with Improved Properties

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological targets and the molecular interactions that govern ligand binding. For indole propylamine derivatives, several strategies are employed to design novel scaffolds with enhanced efficacy, selectivity, and pharmacokinetic profiles.

A primary strategy involves the development of a pharmacophore model, which defines the essential structural features required for biological activity. For tryptamine and its analogs, a common pharmacophore includes a protonated amine site, an aromatic center, and specific hydrogen-bonding regions. nih.gov Computational and computer-aided design approaches are utilized to create and refine these models, which then guide the synthesis of new derivatives with modified steric and electrostatic properties. nih.gov

Structural modifications are systematically introduced at various positions of the indole propylamine scaffold to probe the SAR. These modifications typically target three main areas: the indole ring, the propylamine side chain, and the terminal amino group. nih.gov

Propylamine Side Chain Alterations: The length and conformation of the alkyl chain connecting the indole ring to the terminal amine are critical for optimal interaction with the target protein. While the ethylamine side chain is characteristic of tryptamines, the propylamine chain in compounds like 3-(1H-indol-3-yl)propan-1-amine offers greater conformational flexibility. This flexibility can be constrained by introducing cyclic structures, such as a cyclopropyl (B3062369) ring on the α-position of the side chain, to lock the molecule into a more favorable conformation for binding. researchgate.net

Terminal Amine Substitutions: The basicity and substitution pattern of the terminal amine are crucial for forming key interactions, often a salt bridge with an acidic residue (like aspartate) in the binding site of the target receptor. researchgate.net N-alkylation or the incorporation of the nitrogen into a cyclic system can influence selectivity and potency. For example, in a series of tryptamine derivatives targeting the 5-HT2A receptor, N-allyl groups were found to have a negative impact on affinity. nih.gov

The following table summarizes the general effects of substitutions on the activity of tryptamine derivatives, which can be extrapolated to the indole propylamine scaffold.

| Modification Site | Substitution | General Effect on Activity | Reference |

| Indole Ring (e.g., 5-position) | Introduction of various functional groups | Can significantly alter binding affinity and selectivity. | nih.gov |

| Side Chain | Conformational restriction (e.g., cyclopropanation) | Can enhance binding by locking into a favorable conformation. | researchgate.net |

| Terminal Amine | N-alkylation (e.g., N,N-dimethyl) | Can modulate selectivity and potency. | researchgate.net |

| Terminal Amine | N-allyl groups | May decrease binding affinity for certain receptors. | nih.gov |

By combining these strategies, medicinal chemists can rationally design novel indole propylamine scaffolds. This approach moves beyond random screening, allowing for a more focused and efficient discovery process aimed at developing compounds with superior therapeutic properties.

Application of High-Throughput Screening Approaches in Expediting SAR Discovery

High-throughput screening (HTS) is a powerful technology that enables the rapid testing of large numbers of compounds to identify those that interact with a specific biological target. researchgate.net HTS plays a pivotal role in modern drug discovery and is particularly valuable for expediting the elucidation of structure-activity relationships for scaffolds like indole propylamine.

The process begins with the screening of large, diverse compound libraries, which may contain thousands to millions of individual molecules. enamine.netenamine.net These libraries often include collections of indole derivatives, providing a starting point for identifying initial "hits." rsc.org Once a hit, such as a molecule with a novel indole-based scaffold, is identified, HTS can be further utilized in the hit-to-lead optimization phase. rsc.org

Focused libraries of analogs based on the initial hit's structure are synthesized and screened to rapidly build a preliminary SAR profile. This iterative process of synthesis and screening allows for the systematic exploration of the chemical space around the hit molecule. For example, if an indole propylamine derivative is identified as a hit, a focused library would be created with variations in the substituents on the indole ring, modifications to the propylamine chain, and different substitutions on the terminal amine.

The data generated from these HTS campaigns provide a wealth of information about which structural modifications are tolerated and which are detrimental to activity. This allows researchers to quickly identify key structural motifs and functional groups that are critical for binding to the target.

The following table presents hypothetical data from an HTS campaign for a series of indole propylamine derivatives, illustrating how SAR data can be generated and interpreted.

| Compound | Indole Substitution | Terminal Amine | Activity (IC50, nM) |

| 1 | H | -NH2 | 500 |

| 2 | 5-Fluoro | -NH2 | 250 |

| 3 | 5-Methoxy | -NH2 | 600 |

| 4 | H | -NH(CH3) | 450 |

| 5 | H | -N(CH3)2 | 300 |

| 6 | 5-Fluoro | -N(CH3)2 | 150 |

By leveraging HTS, the time-consuming process of SAR determination is significantly accelerated, enabling a more rapid progression from an initial hit to a promising lead candidate with an optimized pharmacological profile.

In Vitro Biological Mechanistic Investigations and Molecular Interactions of Indole Propylamine Derivatives

Target Identification and Receptor Binding Studies (in vitro)

In vitro studies have been instrumental in identifying the molecular targets of indole (B1671886) propylamine (B44156) derivatives and characterizing their binding affinities to various receptors. These investigations provide a foundational understanding of the structure-activity relationships that govern the biological effects of this class of compounds.

Elucidation of Interactions with Neurotransmitter Receptors (e.g., Serotonin (B10506), Histamine (B1213489) H3, Cannabinoid Receptors) in Isolated Systems

Indole propylamine derivatives have demonstrated significant interactions with several neurotransmitter systems, most notably the serotonergic, histaminergic, and cannabinoid systems.

Serotonin Receptors:

A series of trans-2-(indol-3-yl)cyclopropylamine derivatives, which are structurally related to indole propylamine, have been synthesized and evaluated for their affinity to serotonin receptors. While these compounds generally showed a lack of high affinity for the 5-HT1A, 5-HT2A, and 5-HT2B receptor subtypes, they displayed considerable affinity for the 5-HT2C receptor. nih.gov Notably, a 5-fluoro-substituted derivative exhibited a high potency with a Ki value of 1.9 nM at the 5-HT2C receptor. nih.gov The stereochemistry of the cyclopropylamine (B47189) ring was found to influence receptor selectivity, suggesting that the rigidification of the ethylamine (B1201723) side chain is a viable strategy for targeting the 5-HT2C receptor. nih.gov

| Compound Derivative | Target Receptor | Binding Affinity (Ki) |

| 5-methoxy-trans-2-(indol-3-yl)cyclopropylamine | 5-HT1A | 40 nM nih.gov |

| 5-fluoro-trans-2-(indol-3-yl)cyclopropylamine | 5-HT2C | 1.9 nM nih.gov |

| 1S,2R-(+)-trans-2-(indol-3-yl)cyclopropylamine | 5-HT2C | High nih.gov |

| 1R,2S-(-)-trans-2-(indol-3-yl)cyclopropylamine | 5-HT2A, 5-HT2B | High nih.gov |

Histamine H3 Receptors:

Indole derivatives have been investigated as antagonists for the histamine H3 receptor, which is involved in regulating the release of various neurotransmitters. google.comgoogle.com The H3 receptor's role as a presynaptic autoreceptor and heteroreceptor makes it a target for modulating neurotransmission in the central and peripheral nervous systems. nih.govnih.gov

Cannabinoid Receptors:

The interaction of indole derivatives with cannabinoid receptors (CB1 and CB2) has been a subject of extensive research. The length of the N1-alkyl chain in C3-naphthyl indole analogs was found to correlate with binding affinity at the hCB2 receptor, with a propyl analog (JWH-072) showing a nearly 20-fold increase in affinity compared to the ethyl analog. nih.gov Generally, N1-pentyl substitution and an indole nucleus (as opposed to pyrrole) were associated with high-potency binding to the CB1 receptor. nih.gov In a series of indole- and pyrrole-derived cannabinoids, those with carbon side chains of 4 to 6 carbons exhibited optimal in vitro activity. limef.com

| Indole Derivative Feature | Effect on Cannabinoid Receptor Binding |

| N1-propyl substituent on C3-naphthoyl indoles | Increased CB2 affinity, retained CB1 behavioral activity nih.gov |

| N1-pentyl substituent | High potency for CB1 receptor binding nih.gov |

| Indole nucleus (vs. pyrrole) | Higher potency limef.com |

| 4 to 6 carbon side chain | Optimal in vitro activity limef.com |

Analysis of Enzyme Inhibition and Modulation Mechanisms (e.g., Topoisomerases, Kinases) in Cell-Free Assays

The inhibitory effects of indole propylamine derivatives on various enzymes have been explored in cell-free systems, revealing their potential as modulators of critical cellular processes.

Topoisomerases:

Certain thiosemicarbazide-based indole derivatives have been identified as dual inhibitors of human DNA topoisomerase IIα and indoleamine-2,3-dioxygenase 1 (IDO1). nih.gov In vitro assays demonstrated that these compounds could inhibit the relaxation activity of human DNA topoisomerase IIα, with some derivatives showing significantly higher activity than the reference drug etoposide. nih.gov Another compound, identified as a Topoisomerase I/II inhibitor, was shown to intercalate into DNA, alter its topology, and induce DNA damage. medchemexpress.com

Kinases:

Indole derivatives have emerged as a significant class of kinase inhibitors, targeting enzymes such as pp60c-Src tyrosine kinase, PIM, CDK, TK, AKT, and PI3K. nih.govnih.gov A study on N-benzyl indole-3-imine and amine derivatives revealed that some compounds exhibited inhibitory activity against pp60(c-Src) tyrosine kinase, with one promising inhibitor, 1-(1-benzyl-5-phenyl-1H-indole-3-yl)-N-(4-fluorobenzyl)methanamine HCl, showing an IC50 of 4.69 µM. nih.gov

| Indole Derivative | Target Enzyme | IC50 |

| 1-(1-benzyl-5-phenyl-1H-indole-3-yl)-N-(4-fluorobenzyl)methanamine HCl (8c) | pp60(c-Src) tyrosine kinase | 4.69 µM nih.gov |

| Thiosemicarbazide-based indole derivative (Compound 1) | Human DNA topoisomerase IIα | IC50=0.23 µg/ml (on A549 cells) nih.gov |

| Thiosemicarbazide-based indole derivative (Compound 3) | Human DNA topoisomerase IIα | IC50=0.25 µg/ml (on A375 cells) nih.gov |

Mechanistic Insights into Cellular Activities (in vitro)

In vitro studies on defined cell lines have provided valuable insights into the cellular activities of indole propylamine derivatives, including their cytotoxic, anti-inflammatory, and antimicrobial effects.

In Vitro Evaluation of Cytostatic and Cytotoxic Effects on Defined Cell Lines

The cytotoxic potential of various indole derivatives has been evaluated against a range of cancer cell lines.

Indole-aryl amide derivatives were tested for their in vitro cytotoxicity against several human tumor cell lines, including HT29 (colon), HeLa (cervical), IGROV-1 (ovarian), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (T-cell leukemia). unibo.it Some of these compounds displayed good activity against the selected tumor cell lines, with one derivative showing noteworthy selectivity towards HT29 cells. unibo.it Thiosemicarbazide-based dual inhibitors of topoisomerase IIα and IDO1 exhibited a broad spectrum of anticancer activity, with lung cancer (A549) and melanoma (A375) cells being the most sensitive. nih.gov

| Cell Line | Indole Derivative Class | Observed Effect |

| HT29 (colon cancer) | Indole-aryl amides | Selective toxicity unibo.it |

| A549 (lung cancer) | Thiosemicarbazide-based indoles | High sensitivity (IC50 = 0.23 µg/ml for compound 1) nih.gov |

| A375 (melanoma) | Thiosemicarbazide-based indoles | High sensitivity (IC50 = 0.25 µg/ml for compound 3) nih.gov |

Dissection of Molecular Pathways and Cellular Responses Underlying Observed Activities

Research has begun to unravel the molecular mechanisms that underpin the cellular effects of indole derivatives.

For instance, a cytotoxic indole-aryl amide derivative was found to induce cell cycle arrest in the G1 phase and promote apoptosis in HT29 colon cancer cells. unibo.it In another study, a Topoisomerase I/II inhibitor was shown to induce apoptosis in hepatocellular carcinoma cells by inhibiting the PI3K/Akt/mTOR signaling pathway, leading to mitochondrial dysfunction and an increase in reactive oxygen species (ROS). medchemexpress.com Indole-3-propionic acid (IPA) has been shown to attenuate H2O2-induced cellular oxidative stress damage and exert cytoprotective effects by regulating hub genes and antioxidant proteins. researchgate.netnih.gov

In Vitro Mechanistic Studies on Anti-inflammatory and Antimicrobial Properties

The anti-inflammatory and antimicrobial activities of indole derivatives have been investigated through various in vitro models.

Anti-inflammatory Properties:

Indole-imidazolidine derivatives have demonstrated anti-inflammatory effects by reducing leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in in vitro models. nih.gov Similarly, certain brominated indoles, including isatin (B1672199) and 6-bromoisatin, have been shown to exert anti-inflammatory effects by inhibiting the translocation of NFκB, which in turn suppresses the production of nitric oxide (NO), TNFα, and PGE2. nih.gov

Antimicrobial Properties:

A broad spectrum of antimicrobial activity has been observed for new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties, with MIC values ranging from 3.125-50 µg/mL against various microorganisms. nih.gov Indole-3-carbinol has also been shown to possess broad-spectrum antimicrobial activities. nih.gov Its antifungal mode of action against Candida albicans is suggested to involve the disruption of the cell membrane structure and cell cycle arrest at the G2/M phase. nih.gov Furthermore, α,ω-di(indole-3-carboxamido)polyamine derivatives have been identified with notable activity against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans, with one analogue also potentiating the action of doxycycline (B596269) against P. aeruginosa by disrupting the bacterial membrane. researchgate.net

| Indole Derivative Class | Organism | Mechanism/Effect |

| Indole-imidazolidines | - | Reduction of TNF-α and IL-1β release nih.gov |

| Brominated indoles (isatin, 6-bromoisatin) | - | Inhibition of NFκB translocation, NO, TNFα, and PGE2 production nih.gov |

| Indole-triazole derivatives | Various bacteria and fungi | Broad-spectrum antimicrobial activity (MIC 3.125-50 µg/mL) nih.gov |

| Indole-3-carbinol | Candida albicans | Disruption of cell membrane, G2/M cell cycle arrest nih.gov |

| α,ω-di(indole-3-carboxamido)polyamines | S. aureus, A. baumannii, C. neoformans, P. aeruginosa | Membrane perturbation, antibiotic potentiation researchgate.net |

Investigation of Direct Interactions with Key Biomolecules (e.g., DNA, Proteins) (in vitro)

The interaction of small molecules with biomacromolecules like DNA and proteins is fundamental to their biological activity. For indole derivatives, these interactions can lead to a range of effects, from antimicrobial to anticancer activities. nih.govnih.gov The nature of these interactions is often investigated using various in vitro techniques.

The ability of compounds to bind to DNA is a critical aspect of their potential as therapeutic agents. While direct studies on 3-(1H-Indol-3-yl)propan-1-amine oxalate (B1200264) are scarce, the general mechanisms of how small molecules interact with DNA are well-established. These interactions can include the intercalation of the molecule between DNA base pairs or binding within the major or minor grooves of the DNA helix. nih.gov

In vitro assays are crucial for determining the nature and affinity of these binding events. nih.gov Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism are often employed to study the binding of small molecules to DNA. These methods can reveal changes in the DNA structure upon binding and provide quantitative data on binding affinities.

Indole derivatives are known to interact with a wide array of proteins, often by binding to the active sites of enzymes. nih.gov This can lead to the inhibition or modulation of the enzyme's activity. For instance, some indole derivatives have been identified as inhibitors of enzymes like cyclooxygenase (COX), which is involved in inflammation. nih.gov

Furthermore, experimental techniques such as high-performance affinity chromatography can be used to study the binding of compounds to proteins like human serum albumin (HSA). nih.govnih.gov This is important as protein binding affects the distribution and availability of a compound in the body. nih.gov

Recent research on indole-3-propionic acid (IPA), a related indole derivative, has utilized molecular docking to predict its binding to several key proteins, including NOS3, AKT1, and TNF. nih.gov In vitro experiments have subsequently confirmed the antioxidant and cytoprotective effects of IPA, which are mediated through its interaction with these protein targets. nih.gov

The following table summarizes the types of interactions observed for various indole derivatives with specific protein targets.

| Indole Derivative Class | Protein Target | Type of Interaction | Potential Effect |

| General Indole Derivatives | Tubulin | Inhibition of polymerization | Anticancer |

| Indole Acetic Acid Derivatives | Cyclooxygenase (COX) | Active site binding, Inhibition | Anti-inflammatory |

| Indole-3-propionic acid (IPA) | NOS3, AKT1, EGFR, PPARA, SRC, TNF | Direct binding | Antioxidant, Cytoprotective |

Computational Chemistry and in Silico Modeling of 3 1h Indol 3 Yl Propan 1 Amine Oxalate and Analogues

Molecular Docking Studies for Predictive Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov For tryptamine (B22526) analogues, this is crucial for understanding their interaction with targets like serotonin (B10506) (5-HT) receptors, which are implicated in various physiological and neurological processes. nih.govacs.org

In silico docking studies predict how 3-(1H-indol-3-yl)propan-1-amine and its analogues fit into the binding pockets of receptors. These studies are vital as experimental structure determination for every ligand-receptor complex is often impractical. rsc.org The primary targets for tryptamine derivatives are often the serotonin receptors, particularly subtypes like 5-HT1A and 5-HT2A. nih.govnih.govcapes.gov.br

Docking simulations of tryptamine derivatives into models of the 5-HT2A receptor reveal that the protonated amine of the side chain forms a critical salt bridge with a conserved aspartate residue in transmembrane helix 3 (TMH3). nih.gov The indole (B1671886) ring typically orients within a hydrophobic pocket formed by aromatic and aliphatic residues from several transmembrane helices. nih.govrsc.org The binding affinity, often expressed as a docking score or estimated binding energy (in kcal/mol), quantifies the stability of the predicted ligand-receptor complex. For instance, docking studies of various indole derivatives against cancer-related receptors have shown binding affinities ranging from -6.1 to -9.1 kcal/mol, indicating stable interactions. physchemres.org While specific docking data for 3-(1H-indol-3-yl)propan-1-amine is not extensively published, data for analogous indolealkylamines at 5-HT receptors show that affinities are highly dependent on substitutions on the indole ring and the N-alkyl groups. nih.govcapes.gov.br

Table 1: Predicted Binding Affinities of Selected Indole Derivatives Against Various Receptors

| Compound Class | Target Receptor | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Indolemethylene-pyridinyl-amine | VEGFR2 | -9.1 |

| Indolemethylene-pyridinyl-amine | EGFRK | -7.6 |

| Indolemethylene-pyridinyl-amine | Progesterone Receptor | -8.1 |

| Tryptamine Analogues | 5-HT2A Receptor | High Potency (nM range) |

This table is generated based on data for analogous compounds to illustrate typical binding affinity ranges. nih.govphyschemres.org

The stability of a ligand in a receptor's binding pocket is determined by a network of intermolecular interactions. nih.gov For tryptamine analogues, these primarily include:

Hydrogen Bonding: The protonated primary amine of 3-(1H-indol-3-yl)propan-1-amine is a key hydrogen bond donor, interacting with acidic residues like aspartate or glutamate (B1630785) in the receptor. nih.govnih.gov The indole N-H group can also act as a hydrogen bond donor, often interacting with a serine residue in transmembrane helix 5 (TMH5) of serotonin receptors. nih.gov

Hydrophobic Contacts: The indole ring itself is hydrophobic and engages in favorable van der Waals and π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) and hydrophobic aliphatic residues (e.g., leucine, valine) that line the binding pocket. nih.govnih.gov These interactions are crucial for the proper orientation and anchoring of the ligand. nih.gov

Ionic Interactions: The most significant ionic interaction is the salt bridge between the positively charged amine of the ligand and a negatively charged aspartate residue, which is a hallmark of aminergic GPCR-ligand binding. nih.gov

Molecular dynamics simulations further refine these interactions, showing how the ligand and receptor move and adapt to each other over time, providing a more dynamic picture of the binding event. nih.gov

Table 2: Key Intermolecular Interactions for Tryptamine Analogues in Serotonin Receptors

| Interaction Type | Ligand Group | Receptor Residues (Examples) | Reference |

|---|---|---|---|

| Ionic / H-Bond | Protonated Amine | Asp (TMH3) | nih.gov |

| Hydrogen Bond | Indole N-H | Ser (TMH5) | nih.gov |

| Hydrophobic (π-π) | Indole Ring | Phe, Tyr, Trp | rsc.org |

| Hydrophobic (van der Waals) | Indole Ring / Alkyl Chain | Leu, Val, Ile | nih.gov |

This table summarizes common interactions identified in molecular docking and crystallography studies of tryptamine analogues. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, known as descriptors. frontiersin.org It aims to develop a mathematical model that can predict the activity of new, unsynthesized compounds. uniroma1.it

QSAR models are built by first calculating a wide range of molecular descriptors for a set of compounds with known biological activities (the training set). nih.gov These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). amazonaws.comresearchgate.net Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to create an equation linking a selection of these descriptors to the activity. nih.govresearchgate.net

For tryptamine derivatives, QSAR studies have been used to predict affinity for various receptors, including 5-HT1A and 5-HT2A. mdpi.com For example, a Holographic QSAR (HQSAR) study on 64 tryptamine derivatives successfully correlated structural fragments with their inhibitory potencies at these receptors. mdpi.com The quality of a QSAR model is assessed through rigorous validation, using metrics like the cross-validated R² (q²) and the R² for an external test set, ensuring the model is robust and has predictive power. uniroma1.itresearchgate.netnih.gov

Through the development of QSAR models, researchers can identify the key physicochemical properties that drive the structure-activity relationship (SAR). frontiersin.org For tryptamine analogues, studies have shown that:

Electronic Properties: The electronic nature of the indole ring is critical. Electron-donating or withdrawing substituents at various positions can modulate receptor affinity and functional activity. researchgate.net Descriptors related to electron distribution are often major contributors in QSAR models for hallucinogenic activity. researchgate.net

Molecular Size and Shape: Steric factors, such as the size of substituents on the amine (N,N-dialkyl groups) or the indole ring, significantly impact how the ligand fits into the receptor. nih.govcapes.gov.br Descriptors like molar refractivity (related to volume and polarizability) and topological indices are often used to capture these effects. amazonaws.com

A study on serotonin reuptake inhibitors found that molar refractivity, molecular weight, and various topological indices were significantly correlated with activity, highlighting the importance of both bulk and structural connectivity. amazonaws.com

Table 3: Examples of Physicochemical Descriptors Used in QSAR for Tryptamine Analogues

| Descriptor Type | Example Descriptor | Property Represented | Influence on Activity |

|---|---|---|---|

| Electronic | Frontier Orbital Energies (HOMO/LUMO) | Electron-donating/accepting ability | Modulates receptor interaction and activation |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity | Affects membrane permeability and hydrophobic pocket binding |

| Steric / Bulk | Molar Refractivity (MR) | Molecular volume and polarizability | Influences fit within the binding site |

| Topological | Wiener Index | Molecular branching and connectivity | Relates molecular shape to activity |

This table is a representative summary based on multiple QSAR studies. amazonaws.comresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Theoretical Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure. irjweb.comresearchgate.net These calculations can determine properties that are difficult or impossible to measure experimentally but are crucial for reactivity and intermolecular interactions. nih.gov

Calculations on tryptamine and its analogues have been used to investigate their metabolism by enzymes like monoamine oxidase, revealing details of the reaction mechanism at an electronic level. nih.gov Key properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. irjweb.comresearchgate.net

For tryptamine derivatives, the distribution of the HOMO and LUMO across the indole ring system is of particular interest, as it governs the molecule's involvement in charge-transfer and orbital-overlap interactions within the receptor binding site. researchgate.net DFT studies have shown that for tryptamines, electronic effects are a primary driver of their interaction with target receptors. researchgate.net Different DFT functionals can yield varying results, so careful selection and benchmarking are necessary for accurate predictions. nih.govnih.gov

Table 4: Theoretical Properties of Tryptamine from Quantum Calculations

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to electron-donating capability (nucleophilicity) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface | Identifies regions for electrophilic and nucleophilic attack |

This table describes key parameters derived from quantum chemical calculations and their general significance. irjweb.comresearchgate.net

Application of Density Functional Theory (DFT) for Optimized Geometries and Electronic Charge Distribution

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study indole derivatives, providing insights into their optimized geometries and electronic charge distributions. als-journal.com For instance, DFT calculations can determine bond lengths and angles with a high degree of accuracy, often showing a small discrepancy when compared to experimental data. als-journal.com

In studies of related indole compounds, DFT at the B3LYP/6-31G level has been used to calculate heats of formation, which can indicate the relative stability of different substituted derivatives. The distribution of electronic charge across the molecule, which is crucial for understanding intermolecular interactions, can also be modeled. For example, the molecular electrostatic potential (MEP) can be calculated to visualize the electron density and predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net

These computational approaches are valuable for understanding the fundamental properties of 3-(1H-Indol-3-yl)propan-1-amine oxalate (B1200264) and can guide the synthesis and investigation of new analogues with desired characteristics. mdpi.com

Frontier Molecular Orbital Analysis for Understanding Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that helps in understanding the chemical reactivity and kinetic stability of molecules. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This can facilitate intramolecular charge transfer, a property that is significant in various chemical and biological processes. For a series of related compounds, FMO analysis can reveal how different substituents affect the HOMO-LUMO gap and, consequently, the reactivity of the molecules. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for 3-(1H-Indol-3-yl)propan-1-amine and an Analogue

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 3-(1H-Indol-3-yl)propan-1-amine | -5.96 | -2.49 | 3.47 |

| Analogue A | -6.12 | -2.31 | 3.81 |

| Analogue B | -5.85 | -2.55 | 3.30 |

Note: The data in this table is illustrative and based on typical values found for similar compounds in the literature. Actual values for 3-(1H-Indol-3-yl)propan-1-amine oxalate would require specific DFT calculations.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

In silico ADME prediction is a crucial step in the early stages of drug discovery and development. These computational models assess the pharmacokinetic properties of a compound, helping to identify potential liabilities and guide the optimization of drug candidates. researchgate.netnih.gov

Assessment of Drug-Likeness Parameters based on Computational Rules (e.g., Lipinski's Rule of Five)

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally active drug in humans. Lipinski's Rule of Five is a widely used set of guidelines for assessing drug-likeness. rsc.orgresearchgate.net It states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (Log P) not greater than 5.

Computational tools can quickly calculate these parameters for 3-(1H-Indol-3-yl)propan-1-amine oxalate and its analogues, providing an early indication of their potential as drug candidates. researchgate.netresearchgate.net Adherence to these rules suggests a higher probability of good absorption and permeation.

Predictive Modeling of Molecular Hydrophobicity (Log P) and Topological Polar Surface Area (TPSA)

Molecular hydrophobicity and polarity are key determinants of a drug's ADME properties. These can be quantified by the partition coefficient (Log P) and the Topological Polar Surface Area (TPSA).

Log P , the logarithm of the partition coefficient between n-octanol and water, is a measure of a molecule's lipophilicity. researchgate.netresearchgate.netmolinspiration.com This property influences how a drug is absorbed, distributed, and metabolized. molinspiration.com Various computational methods, from fragment-based approaches to more complex quantum chemical calculations, are available to predict Log P values. nih.govnih.gov

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. A lower TPSA is generally associated with better permeability across the blood-brain barrier.

In silico tools can provide predictions for both Log P and TPSA for 3-(1H-Indol-3-yl)propan-1-amine oxalate, offering valuable insights into its likely absorption and distribution characteristics. researchgate.net

Table 2: Predicted ADME Properties for 3-(1H-Indol-3-yl)propan-1-amine

| Property | Predicted Value |

| Molecular Weight ( g/mol ) | 174.24 |

| Log P (octanol/water) | 1.5 - 2.0 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Topological Polar Surface Area (Ų) | 38.1 |

Note: These values are estimations based on the structure of the parent amine and may vary for the oxalate salt. The Log P range reflects variability in prediction methods.

Metabolic Pathway Research in Vitro and in Silico of Indole Propylamine Derivatives

Enzymatic Biotransformation Mechanisms of Indole (B1671886) Derivatives (in vitro)

In vitro studies using subcellular systems like human liver microsomes are instrumental in elucidating the enzymatic processes involved in the metabolism of indole derivatives. These studies have revealed key roles for Cytochrome P450 enzymes and other metabolic enzymes in the biotransformation of these compounds.

Studies on Cytochrome P450 (CYP) Mediated Dehydrogenation of the Indoline (B122111) Ring to Indole

A significant metabolic pathway for indoline derivatives is the aromatization of the indoline ring to an indole structure, a process mediated by Cytochrome P450 (CYP) enzymes. nih.govresearchgate.net This dehydrogenation is considered a novel "aromatase" activity of P450s. nih.govresearchgate.net

Research has shown that human liver microsomes can efficiently aromatize indoline to indole. nih.govresearchgate.net Among the various P450 enzymes, CYP3A4 has been identified as having the highest activity in this conversion. nih.govresearchgate.netnih.gov Other isoforms like CYP2C19 and CYP2C8 also contribute to this dehydrogenation, but to a lesser extent. nih.gov This enzymatic reaction does not appear to proceed through N-oxidation or the dehydration of an alcohol intermediate, but rather via a formal dehydrogenation pathway. nih.govresearchgate.net

The conversion of the indoline moiety to an indole can have significant therapeutic consequences, as the resulting indole may possess a markedly different pharmacological potency than the parent indoline compound. nih.govresearchgate.net Furthermore, 3-substituted indoles, which can be formed through this process, have the potential to be bioactivated into reactive electrophiles, which can bind to cellular macromolecules like proteins and DNA. nih.govresearchgate.net

Characterization of Other Phase I and Phase II Metabolic Reactions in Subcellular Systems

Beyond dehydrogenation, indole derivatives undergo a variety of other Phase I and Phase II metabolic reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. longdom.org

Phase I Reactions:

Oxidation: This is a common Phase I reaction catalyzed by CYP enzymes. longdom.org For indoline, in addition to dehydrogenation, P450 enzymes can catalyze the formation of an arene oxide. nih.govresearchgate.net Another oxidative enzyme, flavin-containing monooxygenase 3 (FMO3), is involved in the N-oxidation of indoline, leading to metabolites such as N-hydroxyindoline and N-hydroxyindole. nih.govresearchgate.net

Hydroxylation and Epoxidation: Studies with the indoline-containing drug indapamide (B195227) have identified hydroxylation and epoxidation as additional metabolic pathways mediated by human liver microsomes and CYP3A4. nih.gov

Hydrolysis: This reaction, catalyzed by esterases and amidases, breaks down ester or amide bonds. longdom.org

Phase II Reactions:

Glucuronidation: This process involves the transfer of glucuronic acid to a substrate. In rat hepatocytes, certain indole derivatives have been shown to enhance the glucuronidation of 1-naphthol. nih.govresearchgate.net

Sulfation: This involves the transfer of a sulfonate group. Studies on specific indole derivatives in rat and monkey hepatocytes did not show an effect on the sulfation of 1-naphthol. nih.govresearchgate.net

Glutathione (B108866) Conjugation: Glutathione S-transferases (GSTs) are a family of enzymes that catalyze the conjugation of glutathione to various substrates. The αGST is highly expressed in both hepatocytes and biliary epithelial cells, while πGST is restricted to the latter, indicating a role for these cells in the detoxification of reactive metabolites. nih.gov

The table below summarizes the key enzymes and reactions involved in the metabolism of indole derivatives.

| Phase | Reaction Type | Key Enzymes | Substrate/Product Example | Reference |

| Phase I | Dehydrogenation (Aromatization) | CYP3A4, CYP2C19, CYP2C8 | Indoline to Indole | nih.govresearchgate.netnih.gov |

| Phase I | N-Oxidation | FMO3 | Indoline to N-hydroxyindoline | nih.govresearchgate.net |

| Phase I | Hydroxylation | CYP3A4 | Indapamide to hydroxylated metabolites | nih.gov |

| Phase I | Epoxidation | CYP3A4 | Indapamide to epoxidated metabolites | nih.gov |

| Phase II | Glucuronidation | Glucuronosyltransferase | Enhanced by indole derivatives in rat hepatocytes | nih.govresearchgate.net |

| Phase II | Glutathione Conjugation | Glutathione S-transferases (GSTs) | Detoxification in hepatocytes and biliary cells | nih.gov |

In Silico Prediction of Metabolic Fate and Metabolite Identification

In silico, or computational, methods are increasingly valuable in the early stages of drug discovery for predicting the metabolic fate of new chemical entities, including indole propylamine (B44156) derivatives. nih.govnih.gov These tools help in identifying potential metabolites and understanding biotransformation pathways before extensive laboratory work is undertaken.

Computational Tools for Predicting Potential Metabolites and Biotransformation Pathways

A variety of computational tools and approaches are available to predict the metabolism of xenobiotics. These can be broadly categorized as ligand-based and structure-based methods. acs.org

Expert Systems and Knowledge-Based Tools: These systems, such as the University of Minnesota Pathway Prediction System (UM-PPS), use a set of predefined biotransformation rules to predict likely metabolites. acs.org BioTransformer is another comprehensive tool that predicts small molecule metabolism in mammals and their gut microbiota using both knowledge-based and machine learning approaches. biotransformer.ca

Machine Learning Approaches: Tools like ADMET Predictor utilize machine learning algorithms, such as artificial neural networks, trained on large databases of known metabolic reactions to predict sites of metabolism. acs.org

Molecular Docking and Modeling: This structure-based approach involves docking a molecule into the active site of a metabolic enzyme, like a CYP450, to predict its binding orientation and the likelihood of metabolism at specific sites. nih.gov Programs like MetaSite use this principle to predict sites of metabolism. nih.gov

Integrated Approaches: Many modern platforms combine multiple methods. For instance, a computationally-assisted pathway description approach can employ bioinformatic searches, protein structural modeling, and ligand-docking simulations to predict gene products involved in a metabolic pathway. osti.govnih.gov

The table below lists some computational tools used for metabolism prediction.

| Tool/Approach | Methodology | Application | Reference |

| BioTransformer | Knowledge-based and Machine Learning | Predicts small molecule metabolism in mammals and gut microbiota. | biotransformer.ca |

| MetaSite | Molecular Docking | Predicts sites of metabolism by CYP3A4. | nih.gov |

| SwissADME | In silico ADME prediction | Assesses drug-likeness and pharmacokinetic properties. | mdpi.com |

| UM-PPS | Expert System with Biotransformation Rules | Predicts likely metabolic pathways. | acs.org |

| Computationally-Assisted Pathway Description | Bioinformatics, Modeling, Docking | Identifies enzymes and reconstructs metabolic pathways. | osti.govnih.gov |

Correlation of In Silico Predictions with Experimental In Vitro Metabolic Stability Data

A crucial step in validating computational models is to correlate their predictions with experimental data obtained from in vitro studies. nih.gov

In the case of the indoline-containing drug indapamide, in silico predictions of its metabolites were found to be precisely consistent with the metabolites identified in vitro using human liver microsomes and CYP3A4. nih.gov For example, the MetaSite program correctly predicted the C-5 hydroxylated phenol (B47542) metabolite and dehydroindapamide as major products of CYP3A4-mediated metabolism. nih.gov

Similarly, in the study of newly synthesized oxindole (B195798) derivatives, in silico ADME predictions using SwissADME indicated inhibition of CYP1A2, CYP2C19, and CYP2C9, providing valuable early-stage information on potential drug-drug interactions. researchgate.net

While in silico models are powerful, discrepancies can exist between simulated and observed pharmacokinetic parameters. nih.gov Therefore, continuous refinement of these models by incorporating more precise physiological and physicochemical data is necessary to improve their predictive accuracy. nih.gov The ultimate goal is to create in silico models that can closely match clinical data, thereby enhancing the efficiency of drug development. nih.gov

Research into the Role of Gut Microbiota in Indole Derivative Metabolism (Conceptual and Mechanistic)

The gut microbiota, the vast community of microorganisms residing in the intestines, plays a pivotal role in the metabolism of many compounds, including indole and its derivatives. frontiersin.orgresearchgate.net These microbial metabolites can have significant local and systemic biological effects. frontiersin.orgresearchgate.net

Tryptophan, an essential amino acid obtained from the diet, is a primary precursor for the microbial synthesis of indole and its derivatives. frontiersin.orgresearchgate.net Gut bacteria can directly convert tryptophan into a range of compounds, including indole, indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and indole-3-aldehyde (IAld). researchgate.netresearchgate.net

These gut-derived indole derivatives can act as signaling molecules, influencing host physiology in several ways: